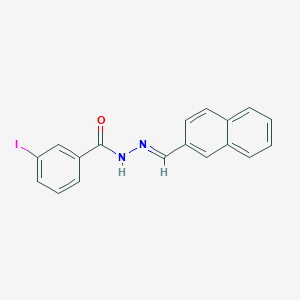

3-iodo-N'-(2-naphthylmethylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-iodo-N'-(2-naphthylmethylene)benzohydrazide, also known as INH-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. INH-1 is a hydrazide derivative that has been shown to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer therapies.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- The compound is involved in the study of solvent-dependent chemoselectivity in ruthenium-catalyzed cyclization, indicating its utility in organic synthesis and catalysis (Lin, Maddirala, & Liu, 2005).

- It is also used in synthesizing cyclopalladated complexes, which have catalytic activities in various chemical reactions (Babu, Rao, Keesara, & Pal, 2017).

Molecular Docking and Biological Evaluation

- N'-Arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides, related to the compound , have been synthesized and evaluated for anti-inflammatory activities, with significant findings in molecular docking studies against COX-2 (Devi et al., 2020).

Organic Photovoltaics

- The compound is relevant in the development of naphtho[1,2‐b:5,6‐b′]dithiophene, a building block for organic solar cells, showcasing its potential in the field of renewable energy (Zhu et al., 2018).

Chemical Detection and Imaging

- A hydrazine-bridged anthranilic acid–naphthalene conjugate, related to the compound, shows potential in the detection of Al3+ ions, indicating applications in chemical sensing and imaging (Bhattacharyya, Makhal, & Guchhait, 2018).

Porous Material Development

- In the creation of covalent organic frameworks, hydrazone linkages, which are structurally related to the compound, play a significant role, implying its relevance in material science (Uribe-Romo et al., 2011).

Photocatalysis

- The compound is associated with light-induced hetero-Diels-Alder cycloaddition, a significant reaction in photocatalysis (Arumugam & Popik, 2011).

Computational Chemistry and Crystallography

- Synthesis of benzohydrazide/benzoic acid derivatives, including studies on their crystal structure and DFT computational analysis, indicates the compound's role in advanced chemical analysis (Zazouli, Lâallam, & Ketatni, 2021).

Single-Molecule Magnet Behavior

- Dysprosium(iii) complexes derived from related compounds show single-molecule magnet behavior, suggesting applications in quantum computing and data storage (Zou et al., 2012).

Lewis Acid Catalysis

- The compound is relevant in studies on Lewis acid catalysis in microporous metal-organic frameworks, important in various industrial chemical processes (Horike et al., 2008).

Propriétés

IUPAC Name |

3-iodo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN2O/c19-17-7-3-6-16(11-17)18(22)21-20-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOWYGFYLOABDD-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)